1-Phenyl-2-(pyridin-4-yl)ethanone
Overview
Description
1-Phenyl-2-(pyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146504. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
1-Phenyl-2-(pyridin-4-yl)ethanone has been utilized in various synthesis applications. For example, it has been used in the one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, a method regarded as an alternative for synthesizing 3-cyanoisoquinolines (Kopchuk et al., 2017). Additionally, its derivatives have been synthesized and evaluated for antiviral activity against HSV1 and HAV-MBB, showcasing its potential in medicinal chemistry (Attaby et al., 2006).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid. Schiff base compounds derived from this chemical showed significant inhibition efficiency, linked to their chemical structures (Hegazy et al., 2012).
Antibacterial Applications
Its derivatives have been synthesized and screened for antibacterial activity. For instance, compounds derived from 1-(4-(piperidin-1-yl) phenyl) ethanone showed significant antibacterial properties, indicating its relevance in the development of new antimicrobial agents (Merugu, Ramesh & Sreenivasulu, 2010).
Anticancer Potential
Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Structural and Kinetic Studies
This compound has also been a subject of structural and kinetic studies. For example, the hydrogen-bonding patterns in enaminones derived from this compound have been explored, contributing to the understanding of molecular interactions in organic compounds (Balderson et al., 2007).
Catalytic Properties
This compound-based compounds have been used in the synthesis of metal complexes with catalytic properties. For instance, ruthenium complexes derived from it have shown catalytic oxidation properties, useful in various chemical reactions (Liu et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for 1-Phenyl-2-(pyridin-4-yl)ethanone are not mentioned in the search results, similar compounds have been studied for their potential in drug discovery . The pyrrolidine ring, a similar structure, has been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antitubercular activity . They inhibit the growth of Mycobacterium tuberculosis, a bacterium that causes tuberculosis .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Biochemical Pathways
Given its potential antitubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis .
Pharmacokinetics
Its physical and chemical properties such as density (1127 g/cm3), boiling point (3503ºC at 760 mmHg), and molecular weight (19723300) have been reported .
Result of Action
Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may have a similar effect.
Properties
IUPAC Name |
1-phenyl-2-pyridin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACULMSXMKICJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301813 | |
Record name | 1-Phenyl-2-(pyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-55-9 | |
Record name | 1-Phenyl-2-(4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 146504 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1620-55-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-2-(pyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYL-2-(4-PYRIDINYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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